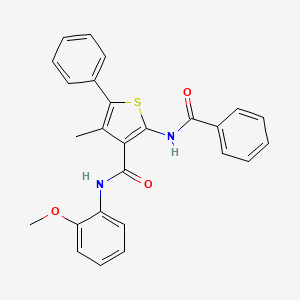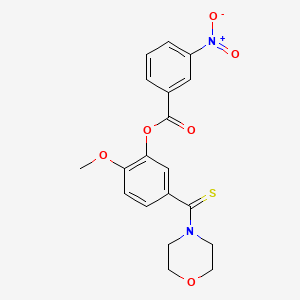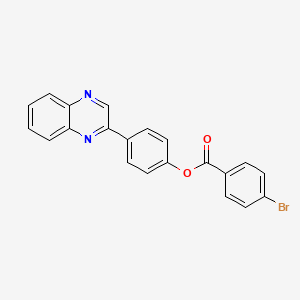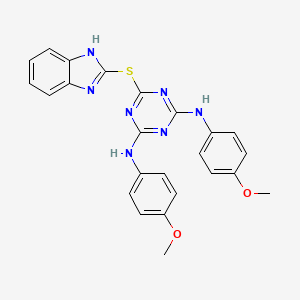![molecular formula C17H17N5O2S B11659870 N-{(E)-amino[(4,6-dimethylquinazolin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11659870.png)
N-{(E)-amino[(4,6-dimethylquinazolin-2-yl)amino]methylidene}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’'-(BENZENESULFONYL)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)GUANIDINE is a synthetic organic compound that belongs to the class of sulfonylguanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’'-(BENZENESULFONYL)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)GUANIDINE typically involves the reaction of 4,6-dimethylquinazoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’'-(BENZENESULFONYL)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonylguanidines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N’'-(BENZENESULFONYL)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
N-(BENZENESULFONYL)-N’-GUANIDINE: Lacks the quinazoline moiety.
N-(4,6-DIMETHYLQUINAZOLIN-2-YL)GUANIDINE: Lacks the benzenesulfonyl group.
Uniqueness
(E)-N’'-(BENZENESULFONYL)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)GUANIDINE is unique due to the presence of both the benzenesulfonyl and quinazoline moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H17N5O2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-(4,6-dimethylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C17H17N5O2S/c1-11-8-9-15-14(10-11)12(2)19-17(20-15)21-16(18)22-25(23,24)13-6-4-3-5-7-13/h3-10H,1-2H3,(H3,18,19,20,21,22) |
InChI Key |
WQTRUMSSCCNDBI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/S(=O)(=O)C3=CC=CC=C3)/N)C |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC(=NS(=O)(=O)C3=CC=CC=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-ethoxy-4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11659788.png)
![4,4,7,8-tetramethyl-5-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11659790.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11659797.png)
![4-{(E)-[3-(3,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B11659802.png)
![N'-[(1E,2E)-3-(2-furyl)-2-methylprop-2-enylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11659804.png)
![N-ethyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11659814.png)
![N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B11659819.png)
![2,2'-(Butane-1,4-diyldisulfanediyl)bis(4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile)](/img/structure/B11659823.png)

![(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659831.png)

![(5E)-1-(3,5-dimethylphenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11659868.png)


